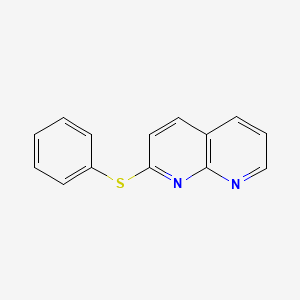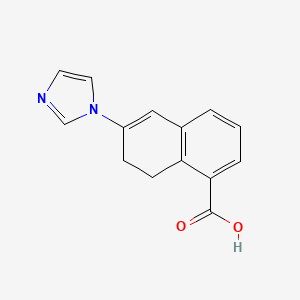
6,7,8-Trimethoxy-3,4-dihydronaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7,8-Trimethoxy-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenes This compound is characterized by the presence of three methoxy groups attached to the naphthalene ring, along with a dihydro ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8-Trimethoxy-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,7,8-trimethoxynaphthalene.
Reduction: The naphthalene ring is subjected to reduction conditions to form the dihydronaphthalene intermediate. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Oxidation: The dihydronaphthalene intermediate is then oxidized to introduce the ketone functional group. This can be achieved using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may be optimized for cost-effectiveness and yield.
Chemical Reactions Analysis
Types of Reactions
6,7,8-Trimethoxy-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
6,7,8-Trimethoxy-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6,7,8-Trimethoxy-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The methoxy groups and the ketone functional group play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
6,7,8-Trimethoxy-1-naphthol: Similar structure but with a hydroxyl group instead of a ketone.
6,7,8-Trimethoxy-2-naphthoic acid: Contains a carboxylic acid group instead of a ketone.
6,7,8-Trimethoxy-1,2,3,4-tetrahydronaphthalene: Similar structure but fully saturated.
Uniqueness
6,7,8-Trimethoxy-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of both methoxy groups and a dihydro ketone functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
5101-02-0 |
|---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
6,7,8-trimethoxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C13H16O4/c1-15-10-7-8-5-4-6-9(14)11(8)13(17-3)12(10)16-2/h7H,4-6H2,1-3H3 |
InChI Key |
JXOJACBQVPRJOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)CCCC2=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



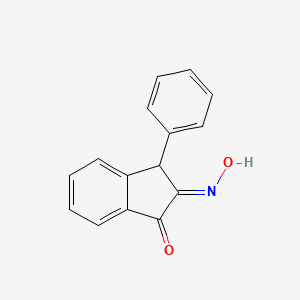
![4-Chloro-7-(2-ethoxyethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11872384.png)

![Methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate](/img/structure/B11872397.png)
![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11872400.png)
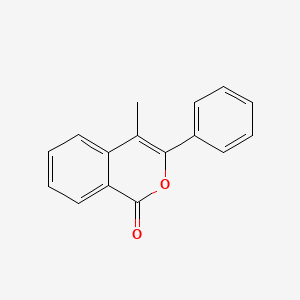

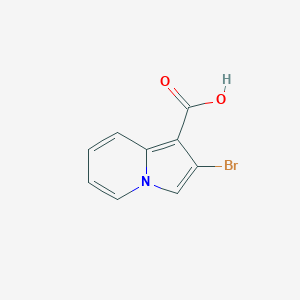
![1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile](/img/structure/B11872427.png)
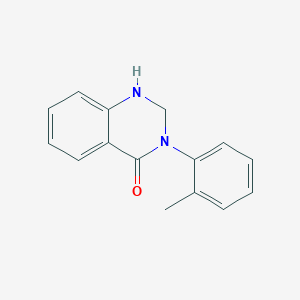
![6-Chloro-2-methyl-3-phenylimidazo[1,2-A]pyridine](/img/structure/B11872433.png)
